Revaprazan
Overview
Description
Revaprazan is a drug that reduces gastric acid secretion and is used for the treatment of gastritis . It acts as an acid pump antagonist (potassium-competitive acid blocker) . It is used for the short-term treatment of gastric ulcer, duodenal ulcer, and for the improvement of mucosal lesion in acute and chronic gastritis . It decreases the acid produced in the stomach and helps in promoting the healing of ulcers .
Synthesis Analysis
Revaprazan hydrochloride is synthesized using the expensive 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline as a key intermediate . A mixture of revaprazan hydrochloride and methanol was heated to get a clear solution . A study has also been conducted on the development of compounds with strong inhibitory potency using deep generative models for de novo drug design with organic synthesis and cryo-EM structural analysis .
Molecular Structure Analysis
The molecular formula of Revaprazan is C22H23FN4 . Its molecular weight is 362.4 g/mol . The IUPAC name is N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine .
Chemical Reactions Analysis
A liquid chromatography–ultraviolet (LC–UV) method has been developed for the determination of revaprazan in human plasma .
Physical And Chemical Properties Analysis
Revaprazan has a molecular weight of 362.44 . It is a member of isoquinolines .
Scientific Research Applications
Gastroesophageal Reflux Symptoms : Revaprazan shows effectiveness in treating gastroesophageal reflux symptoms. A study compared its efficacy with esomeprazole, indicating that revaprazan is not inferior to esomeprazole in reducing the frequency of these symptoms, thereby suggesting its utility as a safe and useful therapeutic agent (Lee et al., 2012).
Treatment of Iatrogenic Ulcers : In the context of endoscopic submucosal dissection (ESD)-induced ulcers, revaprazan was compared with rabeprazole. The study concluded that the safety and efficacy profiles of revaprazan and rabeprazole are similar, demonstrating revaprazan's potential in treating ESD-induced ulcers (Kim et al., 2010).
Functional Dyspepsia Treatment : Revaprazan, combined with itopride, a prokinetic agent, has been studied for its application in functional dyspepsia (FD) treatment. A pharmacokinetic study suggests bioequivalence between revaprazan given as monotherapy and in combination with itopride, with no significant drug-drug interaction, making it a viable option for FD treatment (Choi et al., 2012).
Drug Interaction with Warfarin : A study investigating the interaction between revaprazan and warfarin found that revaprazan might reduce the anticoagulation effect of warfarin, suggesting a need for careful monitoring when these drugs are co-prescribed (Jung et al., 2011).
Oral Bioavailability Improvement : Research focusing on revaprazan hydrochloride's poor water solubility showed that particle size reduction can enhance its absorption in the gastrointestinal tract. Nanosuspension formulations of the drug significantly increased its oral bioavailability in rats (Li et al., 2011).
Pharmacodynamics Study : A study on the pharmacodynamics of revaprazan and another potassium-competitive acid blocker, tegoprazan, in healthy subjects provided insights into the safety and tolerability of these drugs, contributing to understanding their effectiveness in acid-related disorders (Sunwoo et al., 2020).
Endocrine Function Evaluation : An investigation into revaprazan's effect on human endocrine functions found that revaprazan does not significantly affect the levels of various hormones, including T3, T4, TSH, FSH, and LH, suggesting its safety in terms of endocrine function (Kim et al., 2006).
Solubility and Pharmacokinetics Enhancements : Studies have been conducted on various formulations of revaprazan, like solid dispersion and inclusion compounds, to enhance its solubility and pharmacokinetics. These findings are critical for developing more effective oral pharmaceutical products containing revaprazan (Park et al., 2018).
Safety And Hazards
Revaprazan should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Revaprazan has been suggested to exert significant anti-inflammatory actions as much as proton pump inhibitors (PPIs) . It has been hypothesized that revaprazan could regulate H. pylori-driven COX-2 expression as one of its anti-inflammatory pharmacological actions . Potassium-competitive acid blockers (P-CABs) like Revaprazan are emerging as novel treatments for acid-related disorders including gastroesophageal reflux disease .
properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZXZOBEZITCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870216 | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Revaprazan | |
CAS RN |
199463-33-7 | |
Record name | Revaprazan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199463-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Revaprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199463337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Revaprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16308 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | REVAPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P184180P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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